N-Methyl 4-Hydroxy Duloxetine
Description
Background on Duloxetine (B1670986): Structural Framework and Metabolic Significance
Duloxetine, chemically known as (+)-(S)-N-methyl-γ-(1-naphthyloxy)-2-thiophenepropylamine, is a potent and balanced dual inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake. nih.govnih.gov Its therapeutic effects in treating conditions such as major depressive disorder, generalized anxiety disorder, and neuropathic pain are linked to this mechanism of potentiating serotonergic and noradrenergic activity in the central nervous system. nih.govnih.govnih.gov
The structural framework of duloxetine, featuring a naphthalene (B1677914) ring system, is a key determinant of its metabolic fate. Following oral administration, duloxetine undergoes extensive metabolism, primarily in the liver. pharmgkb.orgdroracle.ai Less than 3% of the administered dose is found unchanged in circulation, indicating a high degree of biotransformation. nih.gov The major biotransformation pathways involve the cytochrome P450 (CYP) isoenzymes, specifically CYP1A2 and CYP2D6, which catalyze the initial oxidative steps. drugbank.comnih.gov These reactions primarily involve oxidation of the naphthyl ring at the 4-, 5-, or 6-positions. nih.govresearchgate.net Subsequent to oxidation, the resulting metabolites undergo further reactions, including methylation and conjugation with glucuronic acid or sulfate (B86663), to form more water-soluble compounds that can be readily excreted. nih.govnih.gov Approximately 70% of a duloxetine dose is excreted in the urine as metabolites, with another 20% found in the feces. nih.govdroracle.ai This extensive metabolic profile underscores the importance of studying its individual metabolites to fully characterize the drug's disposition in the body.
Identification of N-Methyl 4-Hydroxy Duloxetine as a Primary Metabolite of Interest
Among the numerous metabolites of duloxetine, this compound (commonly referred to as 4-hydroxy duloxetine) has been consistently identified as a primary and major metabolic product. nih.govscholaris.ca Early disposition studies in humans using radiolabeled [14C]duloxetine were crucial in identifying the metabolic profile. nih.gov These studies revealed that the glucuronide conjugate of 4-hydroxy duloxetine is one of the two major circulating metabolites in human plasma. nih.govpharmgkb.orgdroracle.ai
The formation of 4-hydroxy duloxetine occurs through the oxidation of the naphthalene ring at the 4-position, a reaction catalyzed by CYP1A2 and CYP2D6. pharmgkb.orgnih.gov This hydroxylated metabolite can then be directly conjugated with glucuronic acid to form 4-hydroxy duloxetine glucuronide. drugbank.comprobes-drugs.org In addition to being a major plasma metabolite, unconjugated 4-hydroxy duloxetine has also been observed in feces, alongside the parent drug. nih.govresearchgate.net The consistent and significant presence of this compound and its conjugate in both plasma and excreta firmly establishes it as a metabolite of primary interest in duloxetine research.
Table 1: Major Identified Metabolites of Duloxetine in Human Plasma
| Metabolite Name | Precursor | Conjugation |
| 4-hydroxy duloxetine glucuronide | 4-hydroxy duloxetine | Glucuronidation |
| 5-hydroxy-6-methoxy duloxetine sulfate | 5-hydroxy-6-methoxy duloxetine | Sulfation |
| 4,6-dihydroxy duloxetine glucuronide | 4,6-dihydroxy duloxetine | Glucuronidation |
This table is based on findings from multiple metabolic studies. nih.govresearchgate.net
Rationale for Comprehensive Academic Investigation of this compound
Furthermore, the metabolite's own biological activity is a crucial area of investigation. Research is necessary to determine if 4-hydroxy duloxetine contributes to the therapeutic effects or potential adverse effects of the parent drug. nih.gov More recent studies have explored its potential to interact with drug transporters, such as organic cation transporter 2 (OCT2), which could be relevant for understanding certain drug-drug interactions or side effects. aacrjournals.org Additionally, 4-hydroxy duloxetine has been studied as a potential process-related impurity or degradation product in duloxetine pharmaceutical formulations, making its characterization and control important for manufacturing and stability testing. google.com
Overview of Existing Research Trajectories for this compound
Research on this compound has progressed along several distinct yet interconnected trajectories:
Chemical Synthesis: To facilitate research, various multi-step chemical synthesis routes for 4-hydroxy duloxetine have been developed. researchgate.netchemicalbook.com These syntheses are essential for producing pure analytical reference standards. This allows for accurate identification and quantification of the metabolite in biological samples and for its use in in vitro biological assays. chemicalbook.comoaji.net
Analytical Method Development: A significant body of research has focused on developing and validating robust analytical methods, predominantly High-Performance Liquid Chromatography (HPLC), to separate and quantify 4-hydroxy duloxetine in various biological matrices. oaji.netresearchgate.net These methods are fundamental for pharmacokinetic studies, enabling researchers to track the concentration-time profiles of both duloxetine and its key metabolites in plasma, urine, and other tissues. scholaris.caoaji.net These techniques are designed to be sensitive and specific, capable of distinguishing 4-hydroxy duloxetine from the parent drug and other related metabolites. researchgate.net
Pharmacological and Biological Activity Studies: A primary research question has been whether 4-hydroxy duloxetine is pharmacologically active. In vitro binding studies have generally concluded that the major circulating metabolites of duloxetine, including the conjugates of 4-hydroxy duloxetine, are considered pharmacologically inactive with respect to serotonin and norepinephrine reuptake inhibition. nih.goveuropa.eu However, research continues to explore other potential biological interactions. For instance, studies have specifically investigated the inhibitory effects of 4-hydroxy duloxetine and its glucuronide conjugate on transporters like OCT2, indicating a modern research trajectory focused on more subtle, non-primary pharmacological effects. aacrjournals.org
Table 2: Common Analytical Techniques for this compound
| Technique | Matrix | Purpose |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Plasma, Urine, Feces, Liver Microsomes | Quantification, Pharmacokinetic studies, Stability testing |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Biological Fluids | Identification and sensitive quantification |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Pure compound | Structural confirmation of synthesized standard |
This table summarizes common methods described in the literature. oaji.netresearchgate.netresearchgate.net
Properties
CAS No. |
1346601-61-3 |
|---|---|
Molecular Formula |
C19H21NO2S |
Molecular Weight |
327.442 |
IUPAC Name |
4-[(1S)-3-(dimethylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol |
InChI |
InChI=1S/C19H21NO2S/c1-20(2)12-11-18(19-8-5-13-23-19)22-17-10-9-16(21)14-6-3-4-7-15(14)17/h3-10,13,18,21H,11-12H2,1-2H3/t18-/m0/s1 |
InChI Key |
SBXNRQCJTFEZJD-SFHVURJKSA-N |
SMILES |
CN(C)CCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O |
Synonyms |
4-[(1S)-3-(Dimethylamino)-1-(2-thienyl)propoxy]-1-naphthalenol; |
Origin of Product |
United States |
Metabolic Formation Pathways and Enzymatic Mechanisms of N Methyl 4 Hydroxy Duloxetine
Biotransformation of Duloxetine (B1670986) to N-Methyl 4-Hydroxy Duloxetine
The transformation of duloxetine within the body is a complex process primarily occurring in the liver. rsdjournal.org This biotransformation involves extensive metabolism, converting duloxetine into numerous metabolites. rsdjournal.orgdroracle.ai The primary pathways include oxidation of the naphthyl ring, followed by further oxidation, methylation, and conjugation. nih.gov
One of the major initial steps is the hydroxylation of duloxetine at the 4-position of the naphthalene (B1677914) ring, leading to the formation of 4-hydroxy duloxetine. drugbank.comresearchgate.net This metabolite is a direct precursor in the metabolic cascade. Subsequent to its formation, 4-hydroxy duloxetine undergoes further metabolic changes.
Characterization of Cytochrome P450 (CYP) Isoforms in this compound Formation
The formation of this compound from duloxetine is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system. rsdjournal.orgdroracle.ai Specifically, two isoforms, CYP1A2 and CYP2D6, are the principal enzymes involved in the initial oxidative metabolism of duloxetine. rsdjournal.orgdroracle.ainih.govdrugbank.com
Role of CYP1A2 Isozyme
CYP1A2 is a major contributor to the metabolism of duloxetine. droracle.aidrugbank.com Clinical and in vitro studies have demonstrated that CYP1A2 is responsible for a significant portion of duloxetine's metabolic clearance. rsdjournal.orgnih.gov Inhibition of CYP1A2 with drugs like fluvoxamine (B1237835) leads to a substantial increase in duloxetine plasma concentrations, highlighting the critical role of this enzyme. pharmgkb.orgthieme-connect.comnih.gov Studies using human liver microsomes have confirmed that CYP1A2 is involved in the formation of hydroxylated metabolites of duloxetine, including the precursor to this compound. pharmgkb.orgpharmgkb.org
Role of CYP2D6 Isozyme
CYP2D6 also plays a crucial, albeit sometimes considered secondary to CYP1A2, role in the metabolism of duloxetine. rsdjournal.orgdroracle.ai This enzyme is involved in the oxidation of the naphthyl ring to form various hydroxy metabolites. The activity of CYP2D6 can be influenced by genetic polymorphisms, leading to variations in how individuals metabolize duloxetine. mdpi.com Individuals who are poor metabolizers for CYP2D6 may have higher plasma levels of duloxetine. europa.eu Inhibition of CYP2D6 can also lead to increased exposure to duloxetine. rsdjournal.org
Contribution of Other Potential Cytochrome P450 Isoforms
While CYP1A2 and CYP2D6 are the primary enzymes, other CYP isoforms may have minor roles in duloxetine metabolism. For instance, CYP2C9 has been identified as a minor contributor to the formation of the 5-hydroxy metabolite. drugbank.com The N-demethylation pathway, leading to N-desmethyl duloxetine, is thought to potentially involve CYP2C11. fda.govfda.gov However, the formation of this compound is predominantly attributed to the actions of CYP1A2 and CYP2D6.
Phase I Hydroxylation of Duloxetine Leading to this compound
Phase I metabolism of duloxetine is characterized by oxidative reactions, with hydroxylation being a key process. nih.gov The hydroxylation of the naphthyl ring of duloxetine can occur at the 4, 5, or 6 positions. drugbank.comresearchgate.net The formation of 4-hydroxy duloxetine is a primary step catalyzed by both CYP1A2 and CYP2D6. drugbank.compharmgkb.org This hydroxylated intermediate is then available for further metabolic reactions. The addition of a methyl group to the nitrogen atom of 4-hydroxy duloxetine results in the formation of this compound.
Phase II Conjugation of this compound
Following Phase I oxidation, the resulting metabolites, including this compound, typically undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. The most common conjugation reaction for duloxetine metabolites is glucuronidation. nih.gov The 4-hydroxy metabolite of duloxetine is known to proceed directly to a glucuronide conjugate. drugbank.com This conjugated metabolite, 4-hydroxy duloxetine glucuronide, is one of the major circulating metabolites found in human plasma and is primarily excreted in the urine. nih.govresearchgate.netpharmgkb.org
Glucuronidation of this compound
Glucuronidation represents the major metabolic pathway for this compound in humans. pharmgkb.orgdrugbank.com This Phase II conjugation reaction involves the covalent addition of a glucuronic acid moiety to the hydroxyl group of the metabolite. The resulting compound, 4-Hydroxy Duloxetine Glucuronide (4HDG), is a major circulating metabolite of duloxetine found in human plasma and is readily excreted in the urine. researchgate.netfda.govnih.govnih.gov
The formation of 4-Hydroxy Duloxetine Glucuronide is significant, with its maximum plasma concentration being substantially higher than that of the parent compound, duloxetine, following oral administration. researchgate.net This metabolite is considered pharmacologically inactive at serotonin (B10506) and norepinephrine (B1679862) transporters. pharmgkb.orgfda.gov The extensive conversion to its glucuronide conjugate is a key step in the detoxification and elimination of duloxetine from the body. researchgate.net
A study in Wistar rats also identified the glucuronide conjugate of 4-hydroxy duloxetine (designated as M3 in the study) in plasma, urine, feces, and bile, highlighting this as a conserved metabolic pathway across species. ijpsdronline.com
Sulfation of this compound
While glucuronidation is the predominant conjugation pathway for 4-Hydroxy Duloxetine in humans, sulfation has been observed in preclinical models. researchgate.netpharmgkb.orgijpsdronline.com In human metabolism, sulfation is more commonly associated with other duloxetine metabolites, such as 5-hydroxy-6-methoxy duloxetine. researchgate.netfda.govnih.govpharmgkb.org
However, a study investigating the metabolic profile of duloxetine in Wistar rats identified a "Sulfate conjugate of 4-hydroxy duloxetine," designated as metabolite M1. ijpsdronline.com This finding indicates that sulfation of the 4-hydroxy position is a possible, albeit less prominent, metabolic route in this specific animal model. The presence of this sulfated metabolite was detected in the plasma, urine, and feces of the rats. ijpsdronline.com
In Vitro Metabolic Studies of this compound Formation
The enzymatic mechanisms responsible for the formation of this compound have been elucidated through a variety of in vitro experimental systems. These studies have been crucial for identifying the key cytochrome P450 enzymes involved in the oxidative metabolism of duloxetine.
Use of Human Liver Microsomes
Human liver microsomes (HLMs) are a standard in vitro tool for studying drug metabolism, as they contain a rich complement of drug-metabolizing enzymes, including CYPs. acs.org Incubations of duloxetine with HLMs have consistently shown the formation of 4-Hydroxy Duloxetine as a major metabolite. nih.govpharmgkb.org These studies have been instrumental in confirming that CYP1A2 and CYP2D6 are the primary enzymes responsible for the hydroxylation of duloxetine's naphthyl ring. nih.govd-nb.info
One study demonstrated that the formation of 4-Hydroxy Duloxetine in HLMs was significantly inhibited by propolis extract, a known inhibitor of CYP1A2 and CYP2D6, further verifying the role of these enzymes. d-nb.info Systematic metabolic profiling in HLMs has helped to create a comprehensive map of duloxetine's biotransformation, highlighting species-specific differences when compared to mouse liver microsomes. nih.gov
| In Vitro System | Key Finding | Enzyme(s) Implicated | Reference(s) |
| Human Liver Microsomes (HLMs) | Formation of 4-Hydroxy Duloxetine confirmed. | CYP1A2, CYP2D6 | nih.gov, pharmgkb.org |
| Human Liver Microsomes (HLMs) | Inhibition of 4-Hydroxy Duloxetine formation by propolis extract. | CYP1A2, CYP2D6 | d-nb.info |
| Human and Mouse Liver Microsomes | Species differences observed in the metabolic profile of duloxetine. | CYP1A2, CYP2D6 | nih.gov |
Application of Recombinant CYP Enzymes
To precisely identify the contribution of individual enzymes, studies have utilized recombinant human CYP enzymes expressed in cellular systems. This approach allows for the investigation of a single enzyme's catalytic activity in isolation. Research using this method has unequivocally confirmed that both recombinant CYP1A2 and CYP2D6 can independently catalyze the formation of 4-Hydroxy Duloxetine from its parent compound. fda.govnih.govresearchgate.net
These findings corroborate the results from HLM studies and are crucial for predicting potential drug-drug interactions. researchgate.net For instance, co-administration of duloxetine with potent inhibitors of either CYP1A2 or CYP2D6 can significantly alter its metabolic pathway. pharmgkb.org
| Enzyme | Action on Duloxetine | Finding | Reference(s) |
| Recombinant Human CYP1A2 | Catalyzes oxidation of the naphthyl ring. | Confirmed formation of 4-Hydroxy Duloxetine. | nih.gov, researchgate.net, fda.gov |
| Recombinant Human CYP2D6 | Catalyzes oxidation of the naphthyl ring. | Confirmed formation of 4-Hydroxy Duloxetine. | nih.gov, researchgate.net, fda.gov |
Studies in Cultured Hepatocytes
Cultured hepatocytes provide a more holistic in vitro model, as they possess a broader range of metabolic enzymes and cofactors for both Phase I and Phase II reactions. Studies using cultured rat hepatocytes have been employed to investigate the metabolic effects of duloxetine and its metabolites. fda.gov While some of these studies focused on downstream effects like mitochondrial beta-oxidation, they rely on the initial formation of metabolites, including 4-Hydroxy Duloxetine, within the cellular system. fda.gov
In human hepatocyte cultures, duloxetine was found not to cause induction of CYP1A2 or CYP3A4 enzymes. fda.gov Although detailed quantitative data on the formation rate of 4-Hydroxy Duloxetine in cultured hepatocytes is not extensively detailed in the available literature, this system remains a valuable tool for understanding the complete metabolic cascade from the parent drug to its conjugated end-products. nih.govfda.gov
In Vivo Metabolic Profiling of this compound in Preclinical Animal Models
The metabolic fate of duloxetine, including the formation and subsequent conjugation of this compound, has been characterized in several preclinical animal models. These studies are essential for understanding species differences in metabolism and for assessing the relevance of animal models for human safety studies. acs.orgevotec.com
In Wistar rats , both the glucuronide and sulfate (B86663) conjugates of 4-Hydroxy Duloxetine have been identified in plasma, urine, and feces, providing a detailed picture of its disposition in this species. ijpsdronline.com The use of rat liver microsomes has also been a common preclinical approach. winona.edu
In dogs , metabolic pathways appear to be qualitatively similar to those in humans, with 4-Hydroxy Duloxetine and its glucuronide conjugate being identified as metabolites. fda.gov
The table below summarizes the detection of 4-Hydroxy Duloxetine and its conjugates in various preclinical models.
| Animal Model | Matrix | Detected Metabolite(s) | Reference(s) |
| Mouse | Feces, Plasma, Urine | 4-Hydroxy Duloxetine, 4-Hydroxy Duloxetine Glucuronide | nih.gov, researchgate.net, fda.gov |
| Rat (Wistar) | Plasma, Urine, Feces, Bile | 4-Hydroxy Duloxetine, 4-Hydroxy Duloxetine Glucuronide, 4-Hydroxy Duloxetine Sulfate | ijpsdronline.com, fda.gov |
| Dog | Not Specified | 4-Hydroxy Duloxetine, 4-Hydroxy Duloxetine Glucuronide | fda.gov, fda.gov |
Quantification in Plasma from Animal Studies
The quantification of 4-Hydroxy Duloxetine in plasma has been a key component of pharmacokinetic studies in various animal models. Researchers have developed and validated several analytical methods to accurately measure the concentration of this metabolite.
In studies involving Wistar rats, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was established for the simultaneous quantification of both duloxetine and 4-Hydroxy Duloxetine in plasma. nih.gov This method proved successful in measuring the plasma concentrations of the metabolite following oral administration of the parent drug. nih.gov Another reverse-phase high-performance liquid chromatographic (RP-HPLC) method was also developed for the determination of duloxetine and its metabolites, including 4-Hydroxy Duloxetine, in Wistar rat plasma. ijpsdronline.comresearchgate.net
Studies in other animal models have also contributed to the understanding of this metabolite's presence in plasma. In CD-1 mice, administration of duloxetine led to a measurable increase in the plasma levels of the glucuronide conjugate of 4-Hydroxy Duloxetine. fda.gov Similarly, a rapid and sensitive HPLC method was used to determine the concentration of 4-Hydroxy Duloxetine in rabbit plasma. researchgate.net
Table 1: Analytical Methods for Quantification of 4-Hydroxy Duloxetine in Animal Plasma
| Animal Model | Analytical Method | Key Findings | Citations |
|---|---|---|---|
| Wistar Rat | HPLC-MS/MS | Successful simultaneous quantification of duloxetine and 4-Hydroxy Duloxetine. | nih.gov |
| Wistar Rat | RP-HPLC | Developed for determination of duloxetine and its metabolites. | ijpsdronline.comresearchgate.net |
| CD-1 Mouse | Not specified | Increased plasma levels of 4-Hydroxy Duloxetine Glucuronide observed. | fda.gov |
| Rabbit | HPLC | Simultaneous determination of duloxetine and its major metabolites, including 4-Hydroxy Duloxetine. | researchgate.net |
Detection and Characterization in Urine from Animal Studies
The urinary system is a primary route for the excretion of duloxetine metabolites. fda.gov Approximately 70% of a duloxetine dose is recovered in the urine, almost entirely in the form of its metabolites. fda.govdrugbank.comfda.gov Unchanged duloxetine is found in only trace amounts in urine. fda.gov
In animal studies, 4-Hydroxy Duloxetine and its subsequent conjugates are consistently detected and characterized in urine samples. A significant portion of the metabolites found in urine are conjugated, with 4-Hydroxy Duloxetine Glucuronide being a predominant species. nih.govpharmgkb.org Research involving Wistar rats has specifically identified and characterized 4-Hydroxy Duloxetine and its related conjugates in urine using HPLC-based methods, confirming this major elimination pathway. ijpsdronline.comresearchgate.netijpsdronline.com
Identification in Fecal Samples from Animal Studies
A smaller but significant portion of a duloxetine dose, estimated at around 20%, is excreted via the fecal route. fda.govdrugbank.comresearchgate.net Analysis of fecal samples from animal studies reveals the presence of the parent drug, uncharacterized metabolites, and notably, 4-Hydroxy Duloxetine. drugbank.comnih.govresearchgate.netnih.gov Studies conducted on Wistar rats have successfully identified 4-Hydroxy Duloxetine in fecal matter, corroborating its role as an excretory product through this pathway. ijpsdronline.comijpsdronline.com
Analysis in Bile from Animal Studies
Biliary secretion is also considered a contributor to the elimination of duloxetine and its metabolites. drugbank.comnih.gov This pathway has been investigated in animal models to understand the full scope of the drug's disposition. In Wistar rats, the analysis of bile has led to the identification of several duloxetine metabolites. ijpsdronline.comijpsdronline.com Among these are various conjugated forms, including those derived from the initial 4-hydroxylation of the parent compound, highlighting the role of the hepatobiliary system in the processing and excretion of duloxetine metabolites. ijpsdronline.com
Influence of Xenobiotics on this compound Formation
The formation of 4-Hydroxy Duloxetine is dependent on the activity of CYP1A2 and CYP2D6 enzymes. Therefore, xenobiotics that inhibit or induce these enzymes can significantly alter the metabolic pathway, affecting the rate and extent of 4-Hydroxy Duloxetine production.
Effects of CYP Inhibitors on Metabolic Pathways
Inhibition of the primary metabolizing enzymes can lead to decreased formation of 4-Hydroxy Duloxetine and consequently, increased plasma concentrations of the parent drug, duloxetine.
Pharmacokinetic studies have demonstrated this interaction clearly. For instance, the co-administration of duloxetine with fluvoxamine, which is a potent inhibitor of CYP1A2, results in a substantial increase in the systemic exposure to duloxetine. fda.govnih.govpharmgkb.org This indicates a significant reduction in the metabolic conversion of duloxetine to its hydroxylated metabolites, including 4-Hydroxy Duloxetine. Similarly, potent inhibitors of CYP2D6 are also expected to increase duloxetine concentrations by impeding this metabolic route. fda.govpharmgkb.org
Table 2: Effects of CYP Inhibitors on 4-Hydroxy Duloxetine Formation
| Inhibitor | Target Enzyme(s) | Effect | Study Model | Citations |
|---|---|---|---|---|
| Fluvoxamine | CYP1A2 (Potent) | Increases duloxetine concentration, implying decreased metabolite formation. | Clinical/PK studies | fda.govnih.govpharmgkb.org |
| SKF-525A | General CYP Inhibitor | Reduced overall duloxetine metabolism. | Rat Liver Microsomes | winona.eduwinona.edu |
| Propolis | CYP1A2, CYP2D6 | Decreased formation of 4-Hydroxy Duloxetine. | Human Liver Microsomes | d-nb.info |
Effects of CYP Inducers on Metabolic Pathways
Conversely, the induction of CYP enzymes can accelerate the metabolism of duloxetine, leading to increased formation of 4-Hydroxy Duloxetine and lower plasma concentrations of the parent drug. A prominent example of this effect is seen with smoking. Tobacco smoke is a known inducer of CYP1A2. fda.gov Studies have shown that smokers tend to have lower systemic exposure to duloxetine compared to non-smokers, an effect attributed to the induction of CYP1A2 and the subsequent enhancement of duloxetine's metabolism. fda.gov This suggests a more rapid conversion to metabolites like 4-Hydroxy Duloxetine in smokers. In vitro studies have indicated that duloxetine itself does not act as an inducer of CYP1A2. fda.gov
Chemical Synthesis and Derivatization Strategies for N Methyl 4 Hydroxy Duloxetine
Strategies for the Preparation of N-Methyl 4-Hydroxy Duloxetine (B1670986)
The preparation of N-Methyl 4-Hydroxy Duloxetine can be approached through several synthetic routes, primarily leveraging the well-established chemistry of its parent compound, duloxetine.
A common strategy for synthesizing this compound involves the use of duloxetine or its immediate precursors as starting materials. The synthesis of duloxetine itself typically begins with 2-acetylthiophene, which undergoes a Mannich reaction with dimethylamine (B145610) and formaldehyde (B43269) to produce 3-dimethylamino-1-(2-thienyl)-1-propanone. google.comresearchgate.net This intermediate is then reduced to the corresponding alcohol. google.comresearchgate.net An etherification reaction with 1-fluoronaphthalene, followed by demethylation, yields duloxetine. researchgate.netresearchgate.net
To obtain the 4-hydroxy metabolite, synthetic routes often introduce the hydroxyl group at the naphthalene (B1677914) ring of a suitable intermediate. One documented approach involves the demethylation of pure duloxetine using boron tribromide (BBr3) at room temperature to yield N-desmethyl duloxetine, which is a related metabolite but not the target compound. ijpsdronline.com For the synthesis of hydroxylated metabolites like 4-hydroxy duloxetine, a common method is the condensation of the thiophene (B33073) side chain with a pre-hydroxylated fluoronaphthol. ijpsdronline.com
| Starting Material | Key Reagents | Intermediate(s) | Final Product |
| 2-Acetylthiophene | Dimethylamine, Formaldehyde | 3-Dimethylamino-1-(2-thienyl)-1-propanone | This compound (via further steps) |
| Duloxetine | - | - | This compound (via hydroxylation) |
| Thiophene side chain | Corresponding fluoronaphthols | Protected hydroxylated intermediates | This compound |
De novo synthesis provides a more direct route to this compound by constructing the molecule from simpler, readily available starting materials. These methods often involve the strategic introduction of the hydroxyl group onto the naphthalene ring early in the synthetic sequence.
A general approach involves the synthesis of a suitably protected 4-hydroxy-1-fluoronaphthalene derivative. This can then be coupled with the N-methyl-3-hydroxy-3-(2-thienyl)propanamine side chain. The synthesis of various hydroxylated duloxetine metabolites, including the 4-hydroxy version, has been achieved by condensing the thiophene side chain with the corresponding fluoronaphthols, where the hydroxyl groups are protected as ketals or acetals. ijpsdronline.com These protecting groups are subsequently removed under acidic conditions. ijpsdronline.com
Another de novo strategy involves the preparation of (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol through the enantioselective reduction of 3-(dimethylamino)-1-(2-thienyl)-1-propanone. chemicalbook.in This chiral alcohol can then be reacted with a protected 4-hydroxy-1-fluoronaphthalene to introduce the naphthalene moiety, followed by demethylation to yield the final product.
Certain reaction conditions can induce rearrangement of the duloxetine structure to yield hydroxylated analogs. It has been observed that duloxetine can undergo a Claisen-type rearrangement under strong mineral acid conditions, such as in the presence of hydrogen bromide, at temperatures between 25-50°C. google.com This rearrangement can lead to the formation of (±)-N-methyl-3-(2-thienyl)-3-(4-hydroxy-1-naphthyl)-propylamine, which is the racemic form of this compound. google.comgoogle.com This reaction highlights a potential synthetic route, as well as a stability concern for duloxetine under acidic conditions. google.com
De Novo Chemical Synthesis Methodologies
Stereoselective Synthesis of this compound
Since the therapeutic activity of duloxetine resides primarily in its (S)-enantiomer, the stereoselective synthesis of its metabolites is of significant interest. researchgate.net Stereoselective synthesis of this compound can be achieved by using chiral starting materials or by employing chiral catalysts and resolving agents at various stages of the synthesis.
One key strategy involves the resolution of racemic intermediates. For instance, racemic 3-(dimethylamino)-1-(2-thienyl)propan-1-ol can be resolved using (S)-(+)-mandelic acid to isolate the desired (S)-enantiomer. researchgate.netresearchgate.net This chiral alcohol can then be carried forward through the synthetic sequence to produce (S)-N-Methyl 4-Hydroxy Duloxetine.
Another approach is the enantioselective reduction of a prochiral ketone precursor. The use of chiral reducing agents, such as those derived from oxazaborolidines (CBS reagents), can afford the chiral alcohol intermediate with high enantiomeric excess. u-tokyo.ac.jp Chemo-enzymatic methods, utilizing enzymes like short-chain dehydrogenases/reductases, have also been employed for the asymmetric reduction of keto-ester precursors to furnish chiral building blocks for duloxetine synthesis. jmb.or.krjmb.or.kr
| Method | Key Feature | Example |
| Chiral Resolution | Separation of enantiomers from a racemic mixture | Resolution of (±)-3-(dimethylamino)-1-(2-thienyl)propan-1-ol with (S)-(+)-mandelic acid. researchgate.netresearchgate.net |
| Asymmetric Reduction | Use of a chiral catalyst to create a stereocenter | Reduction of 3-chloro-1-(2-thienyl)propan-1-one with an oxazaborolidine catalyst. u-tokyo.ac.jp |
| Biocatalysis | Use of enzymes for stereoselective transformations | Enzymatic reduction of ethyl 3-oxo-3-(2-thienyl) propanoate. jmb.or.krjmb.or.kr |
Synthesis of Glucuronide and Sulfate (B86663) Conjugates of this compound
In humans, this compound undergoes further metabolism to form glucuronide and sulfate conjugates, which are major routes of elimination. nih.gov The chemical synthesis of these Phase II metabolites is essential for their use as analytical standards in metabolic studies.
The synthesis of the glucuronide conjugate of 4-hydroxy duloxetine has been accomplished through the O-alkylation of 4-hydroxy duloxetine with acetobromo-α-D-glucuronic acid methyl ester. ijpsdronline.com This is followed by saponification of the ester group to yield the final glucuronide conjugate. ijpsdronline.com
For the synthesis of the sulfate conjugate, a multi-step process can be employed. This involves the protection of the amino group of 4-hydroxy duloxetine, for example with allyl chloroformate. ijpsdronline.com The protected intermediate is then reacted with a sulfating agent, such as trimethylamine (B31210) sulfur trioxide complex, to form the sulfate conjugate. ijpsdronline.com Finally, the protecting group is removed by hydrogenolysis to yield the sulfate conjugate of 4-hydroxy duloxetine. ijpsdronline.com
Preparation of Chemically Modified Analogs for Research Purposes
The synthesis of chemically modified analogs of this compound is valuable for structure-activity relationship (SAR) studies and for developing research tools to probe the biological targets of duloxetine and its metabolites.
The synthesis of various hydroxylated and methoxylated analogs of duloxetine has been reported. nih.gov These syntheses generally follow similar strategies to those used for this compound, involving the condensation of the thiophene-containing side chain with a variety of substituted fluoronaphthalenes. ijpsdronline.com For example, analogs such as 5-hydroxy-, 6-hydroxy-, 5-hydroxy-6-methoxy-, and 4,6-dihydroxy-duloxetine have been synthesized to compare their in vitro binding activities with the parent compound. nih.gov
The preparation of isotopically labeled analogs, for instance with deuterium (B1214612) or carbon-14 (B1195169), is also a critical area of research. These labeled compounds are indispensable tools for quantitative bioanalysis and for elucidating metabolic pathways. google.comresearchgate.net
Isotopic Labeling for Metabolic Tracing Studies (e.g., [14C]duloxetine administration leading to [14C]this compound)
Isotopic labeling is a critical technique in drug metabolism studies, providing a definitive method for tracing the fate of a drug molecule and its metabolites within a biological system. The use of carbon-14 ([14C]), a beta-emitting radioisotope, is a well-established practice for quantitative absorption, distribution, metabolism, and excretion (ADME) studies. By incorporating a [14C] label into the drug's molecular structure, researchers can track the total drug-related material without relying on specific analytical methods for each potential metabolite.
Detailed Research Findings
In the study of duloxetine metabolism, [14C]duloxetine has been instrumental in elucidating its biotransformation pathways. nih.gov A pivotal human ADME study involved the administration of a single oral 20.2-mg dose of [14C]duloxetine to healthy subjects. nih.gov The [14C] label was strategically placed at the chiral center of the duloxetine molecule. This allowed for the comprehensive tracking of the parent compound and all resulting metabolites.
The study revealed that duloxetine is extensively metabolized following oral administration. nih.gov Over a period of 312 hours, approximately 90.5% of the administered radioactivity was recovered, with about 72% found in urine and 18.5% in feces. nih.gov Unchanged duloxetine accounted for a very small fraction of the excreted radioactivity, indicating that the vast majority of the drug undergoes biotransformation.
The primary metabolic pathways identified involved oxidation of the naphthyl ring, which could occur at the 4-, 5-, or 6-position. nih.gov This initial oxidative step, primarily mediated by cytochrome P450 enzymes CYP1A2 and CYP2D6, leads to the formation of hydroxylated metabolites, including 4-hydroxy duloxetine. pharmgkb.orgnih.govdroracle.ai Since the administered duloxetine was labeled with [14C], the resulting 4-hydroxy duloxetine metabolite was also intrinsically labeled ([14C]this compound).
Following its formation, [14C]this compound undergoes further biotransformation, primarily through conjugation reactions. The most significant circulating metabolite identified in human plasma and the predominant metabolite excreted in urine was the glucuronide conjugate of 4-hydroxy duloxetine. nih.gov This single metabolite accounted for approximately 16.9% of the total administered [14C]duloxetine dose recovered in urine. The unconjugated form, [14C]this compound, was also detected in feces along with the parent [14C]duloxetine. nih.gov
The use of [14C] labeling provided a complete picture of the metabolic fate of duloxetine. It confirmed that hydroxylation at the 4-position of the naphthyl ring is a major metabolic pathway and that the resulting metabolite, this compound, is a key intermediate that is subsequently conjugated for excretion. In vitro studies using human liver microsomes with [14C]-duloxetine further corroborated these findings, identifying the formation of hydroxylated and N-desmethyl metabolites. fda.gov
Advanced Analytical Methodologies for N Methyl 4 Hydroxy Duloxetine
Chromatographic Separation Techniques
Chromatographic techniques form the cornerstone for the analysis of N-Methyl 4-Hydroxy Duloxetine (B1670986) and its related metabolites. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are prominently utilized for their resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) for N-Methyl 4-Hydroxy Duloxetine and Related Metabolites
HPLC is a fundamental technique for the separation and quantification of Duloxetine and its metabolites from various biological samples. oaji.netresearchgate.net The versatility of HPLC allows for the adaptation of methods to achieve optimal separation from parent compounds and other related metabolic products. oaji.net
The choice of stationary phase is critical for achieving successful chromatographic separation. For the analysis of Duloxetine and its metabolites, including 4-Hydroxy Duloxetine, reversed-phase columns are frequently employed.
C18 Columns : C18 (octadecylsilyl) columns are the most common choice for the analysis of Duloxetine and its metabolites due to their hydrophobicity, which provides excellent retention and separation for these compounds. oaji.netnih.govijpsdronline.com Numerous studies have successfully utilized C18 columns of varying dimensions and particle sizes to achieve separation. oaji.netnih.govijpsdronline.comresearchgate.netnih.gov For instance, a µ-Bondapak C18 column (250mm × 4.6mm, 5µm particle size) has been used for the determination of Duloxetine and twelve of its metabolites. oaji.netijpsdronline.com Another method employed a Hypersil Gold C18 column (150 × 2.1 mm, 1.9 μm) for the analysis of Duloxetine. researchgate.net
C8 Columns : In some applications, a C8 stationary phase is used. A study on the stability of Duloxetine hydrochloride utilized a YMC Pack C8 column (250 X 4.6 mm, 5µm). derpharmachemica.com Another method for the determination of Duloxetine in human plasma used a Luna® 5 µm C8 (2) 100 Å, LC Column (100 x 4.6 mm). rjptonline.org
Chiral Phases : Since Duloxetine is a chiral molecule, the separation of its enantiomers is of significant interest. nih.govresearchgate.net While this compound itself is a metabolite, the broader context of Duloxetine analysis often involves chiral separations to distinguish between the more active (S)-enantiomer and the less active (R)-enantiomer. nih.gov Chiral stationary phases (CSPs) such as Chiral-AGP and Chiralpak AD-H have been employed for the enantiomeric separation of Duloxetine. researchgate.netoup.com These are particularly relevant in quality control and stereoselective metabolism studies. nih.govresearchgate.net
Mobile phase composition is a key parameter that is optimized to achieve the desired retention and resolution. The selection of organic modifiers, buffer type, and pH is crucial.
Mobile Phase Composition : A mixture of an aqueous buffer and an organic solvent is typically used. Methanol (B129727) and acetonitrile (B52724) are common organic modifiers. ijpsdronline.comrjptonline.orgresearchgate.net The aqueous phase often consists of a phosphate (B84403) buffer or ammonium (B1175870) acetate (B1210297) solution to control pH and improve peak shape. nih.govijpsdronline.com For example, a mobile phase of methanol and phosphate buffer (pH 7.8; 50 mM) in a 7:3 (v/v) ratio has been used. ijpsdronline.com Another method utilized a mobile phase of 0.05% formic acid and 0.1% ammonium trifluoroacetate (B77799) in Milli-Q water mixed with methanol (23:77% v/v). rjptonline.org
Gradient Elution : To effectively separate multiple metabolites with different polarities in a single run, gradient elution is often preferred over isocratic elution. derpharmachemica.commdpi.comacs.org A gradient program allows for the change in mobile phase composition over time, enabling the elution of both less retained and more retained compounds with good peak shape. For instance, a gradient elution program for the analysis of Duloxetine and its impurities involved a mixture of a buffer/methanol/acetonitrile solution (Solvent A) and a methanol/acetonitrile solution (Solvent B), with the percentage of B changing over the run. derpharmachemica.comresearchgate.net Another study used a gradient of 10 mM ammonium acetate with 0.1% formic acid and acetonitrile. mdpi.com
Interactive Table: HPLC Mobile Phase Conditions for Duloxetine and Metabolite Analysis
| Compounds Analyzed | Mobile Phase Composition | Elution Type | Reference |
| Duloxetine and 4-Hydroxy Duloxetine | 5 mM ammonium acetate-methanol (4:6, v/v) | Isocratic | nih.gov |
| Duloxetine and various metabolites | Methanol: phosphate buffer (pH 7.8; 50 mM) (7:3 v/v) | Isocratic | ijpsdronline.com |
| Duloxetine | 0.1% formic acid in acetonitrile (A) and 0.1% formic acid (B) | Isocratic | researchgate.net |
| Duloxetine and its impurities | Buffer/methanol/acetonitrile (35:52:13 v/v/v) (A) and methanol/acetonitrile (80:20 v/v) (B) | Gradient | researchgate.net |
| Duloxetine and 4-Hydroxyduloxetine | 0.1% formic acid (A) and acetonitrile (B) | Gradient | nih.gov |
| Duloxetine and impurities | Sodium Dihydrogen Orthophosphate and 1-Heptane Sulfonic Acid Sodium Salt in water (pH 3.0) (A) and Acetonitrile (B) | Gradient | derpharmachemica.com |
| Duloxetine | Milli-Q water (0.05% formic acid and 0.1% ammonium trifluoroacetate) and Methanol (23:77% v/v) | Isocratic | rjptonline.org |
The flow rate of the mobile phase and the temperature of the column are adjusted to optimize separation efficiency and analysis time.
Flow Rate : Typical flow rates for HPLC analysis of Duloxetine and its metabolites range from 0.3 mL/min to 1.2 mL/min. ijpsdronline.comresearchgate.netrjptonline.orgmdpi.comoup.com A flow rate of 1.0 mL/min is commonly used in many methods. ijpsdronline.comderpharmachemica.com Lower flow rates, such as 0.4 mL/min or 0.5 mL/min, are also reported, particularly in methods coupled with mass spectrometry. nih.govrjptonline.org
Column Temperature : The column temperature is often controlled to ensure reproducibility of retention times. Temperatures typically range from ambient (e.g., 25°C) to slightly elevated temperatures (e.g., 40°C or 45°C). ijpsdronline.comnih.govoup.com Maintaining a constant temperature, for instance at 25°C or 40°C, helps to minimize variations in viscosity and improve peak symmetry. ijpsdronline.comoup.com
Interactive Table: HPLC Flow Rate and Temperature Parameters
| Flow Rate (mL/min) | Column Temperature (°C) | Stationary Phase | Reference |
| 0.4 | Not specified | C18 | nih.gov |
| 0.3 | Not specified | Not specified | mdpi.com |
| 1.0 | 25 | C18 | ijpsdronline.com |
| 0.3 | Not specified | Hypersil Gold C18 | researchgate.net |
| 1.0 | 25 | YMC Pack C8 | derpharmachemica.com |
| 1.2 | 40 | Inertsil C18 | oup.com |
| 0.5 | Not specified | Luna® C8 | rjptonline.org |
| 1.0 | 25 | µ-Bondapak C18 | oaji.net |
Mobile Phase Optimization and Gradient Elution Profiles
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantification
For the ultrasensitive quantification of this compound in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govnih.gov It allows for the detection of metabolites at very low concentrations, which is essential for pharmacokinetic studies. nih.gov Methods have been developed for the simultaneous determination of Duloxetine and its major metabolites, like 4-hydroxy duloxetine glucuronide, in human plasma. nih.gov
The interface between the liquid chromatograph and the mass spectrometer is the ionization source, which converts the analyte molecules into gas-phase ions.
Electrospray Ionization (ESI) : ESI is the most commonly used ionization technique for the analysis of Duloxetine and its metabolites. nih.govnih.govmdpi.com It is a soft ionization method that is well-suited for polar and thermally labile molecules, minimizing fragmentation in the source. nih.gov Analyses are often performed in the positive ion mode, where protonated molecules [M+H]+ are monitored. nih.govnih.gov For instance, in the quantification of Duloxetine and 4-Hydroxy Duloxetine, ESI in positive ion mode was used to monitor the specific ion transitions for each compound. nih.govnih.gov Some metabolites, like sulfate (B86663) conjugates, may require negative ESI conditions for optimal sensitivity. nih.gov The detection is typically performed in multiple reaction monitoring (MRM) mode, which provides excellent specificity and reduces background noise by monitoring a specific precursor ion to product ion transition. nih.govmdpi.com
Mass Spectrometry Modes (e.g., SRM, MRM)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective quantification of this compound and its related compounds in biological matrices. researchgate.netnih.govnih.gov Among the various operational modes of mass spectrometry, Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are paramount for achieving high sensitivity and specificity. creative-proteomics.com
In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. creative-proteomics.com This process minimizes interference from other compounds in the matrix, leading to a highly selective and sensitive assay. creative-proteomics.comnih.gov For instance, in the analysis of duloxetine and its metabolites, MRM mode is frequently employed. researchgate.netnih.govresearchgate.net The transition of the protonated molecular ion to a characteristic product ion allows for precise quantification. While specific transitions for this compound are not detailed in the provided results, the general principle is applied to similar analytes. For example, in the analysis of duloxetine, the transition m/z 298.3 → 154.1 is often monitored. researchgate.net
The use of MRM enables the simultaneous quantification of multiple analytes in a single chromatographic run, which is highly efficient for studying drug metabolism where the parent drug and several metabolites are of interest. waters.com This approach has been successfully applied to the simultaneous determination of duloxetine and its major metabolite, 4-hydroxy duloxetine glucuronide, in human plasma. researchgate.netnih.gov
Fragment Ion Analysis for Structural Confirmation
Fragment ion analysis is a critical component of mass spectrometry that provides structural information about the analyte. By analyzing the fragmentation pattern of a molecule, its chemical structure can be elucidated or confirmed. For duloxetine and its metabolites, certain fragment ions serve as "characteristic markers". researchgate.net
The product ion mass spectrum of protonated duloxetine (m/z 298) typically shows characteristic product ions at m/z 154 and m/z 44. researchgate.net The ion at m/z 154 corresponds to the loss of the naphthol group, while the ion at m/z 44 is indicative of the C₂H₆N fragment. researchgate.net The presence of these ions in the mass spectra of its metabolites, including hydroxylated forms, suggests that the core structure is retained. researchgate.net
For the glucuronide conjugate of 4-hydroxy duloxetine, the protonated molecular ion is observed at m/z 490. Its product ion mass spectrum also yields the characteristic ions at m/z 154 and m/z 44, indicating that oxidation and subsequent glucuronidation have occurred on the naphthyl ring. researchgate.net This type of fragment analysis is instrumental in identifying and confirming the structure of metabolites like this compound in complex biological samples. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
While liquid chromatography-mass spectrometry (LC-MS) is the predominant technique for the analysis of duloxetine and its metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) represents another general analytical category for the separation and identification of volatile and semi-volatile compounds. Though less common for a compound like this compound due to its polarity and relatively high molecular weight which may require derivatization to increase volatility, GC-MS is a powerful tool in analytical chemistry. nih.govfu-berlin.de The general principle involves separating compounds in a gaseous mobile phase and detecting them with a mass spectrometer.
Spectroscopic Elucidation of this compound Structure
A combination of spectroscopic techniques is essential for the definitive structural elucidation of this compound, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. msu.edulibretexts.org Both ¹H-NMR and ¹³C-NMR provide detailed information about the hydrogen and carbon skeletons of a molecule, respectively. researchgate.net
While specific ¹H-NMR and ¹³C-NMR data for this compound were not found in the search results, the Human Metabolome Database does provide a predicted ¹H-NMR spectrum for 4-Hydroxy duloxetine glucuronide. hmdb.ca The principles of NMR analysis, including chemical shift, integration, and spin-spin coupling, are fundamental to the structural confirmation of such compounds. acs.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of a molecule with very high accuracy, typically to four or five decimal places. researchgate.netsciex.com This precision allows for the determination of the elemental composition of an ion, which is a critical step in identifying an unknown compound or confirming the structure of a known one. fu-berlin.de
For this compound, HRMS would provide a highly accurate mass measurement of its molecular ion. researchgate.net The accurate mass of 4-Hydroxy Duloxetine is reported as 313.1136. lgcstandards.com This value can be compared to the calculated exact mass based on its chemical formula (C₁₈H₁₉NO₂S) to confirm its elemental composition with a high degree of confidence. lgcstandards.comscbt.com HRMS is often used in conjunction with tandem mass spectrometry (MS/MS) to provide both accurate mass and fragmentation information, further strengthening the structural elucidation. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint. researchgate.net
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the functional groups present in its structure. These would include:
O-H stretch: from the hydroxyl group on the naphthalene (B1677914) ring.
N-H stretch: from the secondary amine.
C-H stretches: for the aromatic and aliphatic C-H bonds.
C-O stretch: for the ether linkage.
C=C stretches: for the aromatic rings (naphthalene and thiophene).
The specific frequencies of these bands can provide confirmatory evidence for the presence of these functional groups and, when compared with the IR spectrum of duloxetine, highlight the addition of the hydroxyl group. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile analytical technique employed for the quantitative analysis of this compound. This method is based on the principle that the compound absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law.
In practice, a solution of this compound is prepared in a suitable solvent, and its absorbance is measured at a specific wavelength, known as the wavelength of maximum absorbance (λmax). For duloxetine and its derivatives, the λmax is often observed around 290 nm. asianpubs.orginnovareacademics.in The choice of solvent is critical, with mixtures like methanol and water being common. asianpubs.org
Several studies have developed and validated UV-Vis spectrophotometric methods for the determination of duloxetine and its related compounds. innovareacademics.insphinxsai.comnih.gov These methods are valued for their simplicity, speed, and cost-effectiveness. The formation of colored ion-pair complexes with reagents such as bromothymol blue, bromophenol blue, and bromocresol green can be used to enhance spectrophotometric detection, with the resulting complexes showing absorbance maxima at around 415 nm. sphinxsai.com Another approach involves the formation of an ion association complex with eosin (B541160) Y, which exhibits an absorption peak at 546 nm. nih.gov
The table below summarizes key parameters for UV-Vis spectrophotometric analysis of duloxetine, which are indicative of the methodologies that would be applied to its metabolite, this compound.
Table 1: Parameters for UV-Vis Spectrophotometric Analysis of Duloxetine
| Parameter | Value/Range | Reference |
|---|---|---|
| Wavelength of Maximum Absorbance (λmax) | 290 nm | asianpubs.orginnovareacademics.in |
| Linearity Range | 10-50 µg/ml | innovareacademics.in |
| Solvent System | Acetonitrile and water (8:2) | innovareacademics.in |
| Complexing Reagent (Example) | Eosin Y | nih.gov |
| Complex Absorbance Maximum | 546 nm | nih.gov |
Sample Preparation and Extraction Protocols
Prior to analysis, this compound must be isolated from its biological matrix, such as plasma, urine, or tissue homogenates. This extraction is crucial to remove interfering substances and concentrate the analyte. The most common extraction techniques include solid-phase extraction, liquid-liquid extraction, and protein precipitation. mdpi.comresearchgate.net
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a highly selective and efficient method for sample clean-up and concentration. windows.net It involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a suitable solvent.
For the analysis of duloxetine and its metabolites, mixed-mode reversed-phase strong cation exchange cartridges are often employed. nih.gov The extraction efficiency of SPE can be very high, with recovery values often exceeding 90%. nih.gov The choice of SPE sorbent and elution solvents is critical for achieving optimal recovery and purity. Commonly used sorbents include C8 or C18 bonded silica. nih.govresearchgate.net
The general steps for SPE include:
Conditioning the SPE cartridge with a solvent like methanol.
Equilibrating the cartridge with water or a buffer.
Loading the pre-treated sample onto the cartridge.
Washing the cartridge to remove impurities.
Eluting the analyte of interest with an appropriate solvent. phenomenex.com
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a classic extraction technique based on the differential solubility of a compound in two immiscible liquids. nih.gov In the context of this compound analysis, an aqueous sample containing the analyte is mixed with an organic solvent. The analyte partitions into the organic phase, leaving water-soluble impurities behind.
A typical LLE procedure for basic drugs like duloxetine involves adjusting the pH of the aqueous sample to a basic level to ensure the analyte is in its non-ionized form, which is more soluble in organic solvents. scispace.com The organic layer is then separated, and the solvent is evaporated to concentrate the analyte before reconstitution in a suitable solvent for analysis. While effective, LLE can be labor-intensive and may require larger volumes of organic solvents compared to other methods. researchgate.net
Protein Precipitation Techniques
Protein Precipitation is a rapid and straightforward method for removing proteins from biological samples, which can interfere with chromatographic analysis. mdpi.com This technique is particularly useful for preparing plasma or serum samples. phenomenex.com
The most common approach involves the addition of an organic solvent, such as acetonitrile, or an acid, like perchloric or trichloroacetic acid, to the sample. researchgate.netmdpi.com This denatures the proteins, causing them to precipitate out of the solution. The sample is then centrifuged, and the clear supernatant containing the analyte is collected for analysis. One-step protein precipitation with acetonitrile is a frequently used method for preparing samples for the analysis of duloxetine and its metabolites. researchgate.netresearchgate.net
Table 2: Comparison of Sample Preparation Protocols
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte adsorbs to a solid phase, impurities are washed away, and the analyte is eluted. | High selectivity and recovery, allows for sample concentration. | Can be more time-consuming and costly than other methods. |
| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | Effective for separating compounds with different polarities. | Can be labor-intensive and use large volumes of organic solvents. |
| Protein Precipitation | Proteins are precipitated out of solution using a solvent or acid. | Rapid, simple, and inexpensive. | May not remove all interferences, can lead to sample dilution. |
Validation of Analytical Methods for this compound
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For this compound, this involves demonstrating that the method is specific, accurate, precise, and robust.
Specificity and Selectivity Assessment
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu Selectivity refers to the ability of the method to distinguish the analyte from other substances in the sample.
In the context of this compound, it is crucial to ensure that the analytical method can differentiate it from the parent drug, duloxetine, and other metabolites. nih.gov This is often achieved through chromatographic separation, where each compound has a distinct retention time. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose. ijpsdronline.comoaji.net
The validation of specificity involves analyzing blank samples (matrix without the analyte) and spiked samples (matrix with the analyte and potential interferents). The absence of interfering peaks at the retention time of this compound in the blank samples demonstrates the method's specificity. Furthermore, the method should be able to separate the analyte from its structurally related compounds. oup.com
Sensitivity Determination (LOD, LOQ)
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. oup.com For the analysis of Duloxetine and its metabolites, various highly sensitive methods, primarily High-Performance Liquid Chromatography (HPLC) coupled with different detectors, have been developed. oup.com
One highly sensitive HPLC method, utilizing pre-column derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and fluorescence detection, demonstrated remarkable sensitivity for Duloxetine Hydrochloride (DH). oup.com In this study, the LOD was determined to be 0.51 ng/mL, and the LOQ was 1.53 ng/mL. oup.com These values indicate the method's capability to measure very low concentrations of the analyte, which is crucial for pharmacokinetic studies where metabolite concentrations can be minimal. oup.com Other spectrophotometric and spectrofluorimetric methods have also been established for Duloxetine, showing varying sensitivity levels. nih.govnih.gov
Interactive Table:
Accuracy and Precision Evaluation
The reliability of an analytical method is confirmed through rigorous accuracy and precision testing. oup.com Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision measures the degree of agreement among a series of individual measurements under the same conditions, typically reported as the relative standard deviation (%RSD). oup.com
Validation studies for HPLC methods used in the determination of Duloxetine report excellent accuracy and precision. For an HPLC method with fluorescence detection, the intra-day and inter-day precision, expressed as RSD, were found to be between 0.01% and 0.31%, demonstrating high reproducibility. oup.com In another RP-HPLC method, recovery studies were conducted by adding known amounts of pure drug to a pre-analyzed formulation; the percentage recovery values were calculated to be between 99.25% and 100.43%, indicating high accuracy. pharmacyjournal.in Regulatory assessments for generic versions of Duloxetine also confirm that the analytical methods used for bioequivalence studies have acceptable precision and accuracy. europa.eu
Interactive Table:
Stability Testing (e.g., Back-Conversion Studies for Glucuronide Conjugates)
Stability testing is a critical component of method validation, ensuring that the analyte's concentration does not change during sample collection, handling, storage, and analysis. europa.eu A particular challenge in the bioanalysis of glucuronidated metabolites, such as 4-hydroxy duloxetine glucuronide (4HDG), is the potential for in-vitro hydrolysis back to the aglycone (4-hydroxy duloxetine) or the parent drug. researchgate.netresearchgate.net This "back-conversion" can lead to an overestimation of the parent drug or aglycone concentration and an underestimation of the metabolite.
To address this, specific stability studies are conducted. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of Duloxetine and 4HDG in human plasma. nih.gov The validation for this method included a stability study specifically designed to investigate the potential for back-conversion. nih.gov The results from this stability study, along with incurred sample reanalysis, conclusively ruled out the occurrence of back-conversion under the tested conditions. researchgate.netnih.gov This ensures that the measured concentrations of both Duloxetine and its glucuronide metabolite are accurate and reflect the true in-vivo levels. researchgate.net
Application in Preclinical Pharmacokinetic and Disposition Studies
Advanced analytical methods are indispensable for preclinical pharmacokinetic and disposition studies, which investigate how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) in animal models. caldic.com These studies provide foundational data on a drug's behavior before human trials. nih.gov
Duloxetine has been the subject of extensive preclinical evaluation. caldic.comnih.gov Studies in animals have shown that it is a potent inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake. nih.govnih.gov The disposition of Duloxetine has been well-characterized in both animals and humans, with analytical methods being key to identifying and quantifying its various metabolites. researchgate.netcaldic.com The major biotransformation pathways involve oxidation of the naphthyl ring, leading to the formation of metabolites like 4-hydroxy duloxetine, which is then conjugated to form 4-hydroxy duloxetine glucuronide. researchgate.netdovepress.comresearchgate.net
Pharmacological and Toxicological Characterization of N Methyl 4 Hydroxy Duloxetine Preclinical Focus
Assessment of In Vitro Pharmacological Activity
The in vitro pharmacological activity of N-Methyl 4-Hydroxy Duloxetine (B1670986) has been evaluated to determine its intrinsic effects on various molecular targets.
Enzyme Inhibition or Induction Properties (e.g., Monoamine Oxidase, CYP enzymes)
The formation of N-Methyl 4-Hydroxy Duloxetine is catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP2D6. pharmgkb.orgnih.govfda.gov Studies suggest that the metabolites of duloxetine are not significant inhibitors of CYP2D6. nih.gov While duloxetine itself is a moderate inhibitor of CYP2D6, it does not have a clinically significant effect on the metabolism of drugs that are substrates of CYP1A2. pharmgkb.orgfda.gov In vitro studies have demonstrated that duloxetine does not induce CYP1A2 activity. nih.govfda.gov There is no significant affinity of duloxetine for monoamine oxidase (MAO). fda.govfda.gov
Evaluation of Cellular Uptake/Efflux Mechanisms
Information regarding specific cellular uptake and efflux mechanisms for this compound is limited. However, studies have shown that the parent drug, duloxetine, is not a substrate of the P-glycoprotein (ABCB1) efflux transporter. pharmgkb.org One in vitro study indicated that duloxetine could inhibit the function of P-glycoprotein. nih.gov The relevance of these findings to the transport of this compound has not been fully elucidated.
Role of this compound in Overall Duloxetine Biotransformation
This compound is a key intermediate in the extensive metabolism of duloxetine. fda.gov
Quantitative Contribution to Total Duloxetine-Related Systemic Exposure
Following administration, duloxetine is extensively metabolized, with a significant portion being converted to this compound, which is then rapidly conjugated. The glucuronide conjugate of 4-hydroxy duloxetine is one of the two major circulating metabolites found in plasma. caldic.com In fact, the glucuronide conjugate of 4-hydroxy duloxetine is the most predominant metabolite of duloxetine. caldic.com
Table 2: Major Circulating Metabolites of Duloxetine
| Metabolite | Percentage of Total Radioactivity in Plasma |
|---|---|
| Glucuronide conjugate of 4-hydroxy duloxetine | ~47% |
| Sulfate (B86663) conjugate of 5-hydroxy-6-methoxy duloxetine | ~22% |
Data represents the contribution of major metabolites to the total circulating radioactivity after administration of radiolabeled duloxetine. caldic.com
Excretion Pathways and Metabolite Clearance
The excretion of this compound is intrinsically linked to the metabolic disposition of its parent compound, duloxetine. Following administration in preclinical models, duloxetine undergoes extensive metabolism, with the resulting metabolites being cleared from the body through various pathways. While specific studies focusing solely on the excretion of this compound are limited, its clearance is understood as part of the broader elimination of duloxetine-related substances.
| Metabolite | Excretion Route | Conjugation |
| This compound | Primarily renal (urine) | Glucuronidation |
| Other Duloxetine Metabolites | Renal (urine) and Fecal | Glucuronidation and Sulfation |
This compound as a Process-Related Impurity or Degradation Product
This compound has been identified as a process-related impurity and a potential degradation product in the manufacturing of duloxetine drug substances and formulations. clearsynth.com Its presence can arise from the synthetic route used to produce duloxetine or from the degradation of the active pharmaceutical ingredient under certain storage or stress conditions. The control of such impurities is a critical aspect of pharmaceutical quality assurance to ensure the safety and efficacy of the final drug product.
Characterization in Stability Testing of Duloxetine Formulations
Stability testing of duloxetine formulations is a regulatory requirement to establish the shelf-life and appropriate storage conditions for the drug product. During these studies, the formation of degradation products is closely monitored. This compound has been observed as a degradation product under various stress conditions, such as exposure to heat, humidity, and light. The characterization of this impurity involves its identification and quantification using sophisticated analytical techniques. This information is crucial for understanding the degradation pathways of duloxetine and for developing stable formulations.
Development of Analytical Control Strategies for Quality Assurance
To ensure the quality of duloxetine formulations, robust analytical methods are developed and validated to control the levels of impurities, including this compound. clearsynth.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed techniques for the separation and quantification of this impurity. These methods are designed to be specific, sensitive, and accurate to detect and measure even trace amounts of this compound in the presence of the active pharmaceutical ingredient and other related substances. The implementation of these analytical control strategies is a key component of Good Manufacturing Practices (GMP) for duloxetine products.
| Analytical Technique | Purpose | Key Attributes |
| HPLC/UPLC | Separation and Quantification | Specificity, Sensitivity, Accuracy |
| Mass Spectrometry (MS) | Identification and Structural Elucidation | High resolution, Fragmentation analysis |
Role as a Reference Standard in Pharmaceutical Quality Control
The availability of pure this compound as a reference standard is essential for the accurate quantification of this impurity in duloxetine quality control. clearsynth.com This reference standard is a highly characterized material of known purity and is used to calibrate analytical instruments and to validate analytical methods. By using a certified reference standard, pharmaceutical manufacturers can ensure that their analytical results are reliable and that the levels of this compound in their products are within the acceptable limits set by regulatory authorities.
Future Research Directions and Unanswered Questions for N Methyl 4 Hydroxy Duloxetine
Exploration of Advanced Metabolic Profiling Techniques
The complete metabolic map of duloxetine (B1670986) is complex, and the characterization of all its metabolites, including N-Methyl 4-Hydroxy Duloxetine, requires sophisticated analytical methods. Future research should pivot towards the adoption of advanced metabolic profiling techniques to achieve comprehensive identification and quantification.
State-of-the-art tribrid high-resolution mass spectrometry (HRMS) systems offer a promising avenue. nih.govacs.org These platforms combine different mass analyzers, enabling in-depth MSⁿ scans which provide detailed fragmentation data crucial for structural elucidation. nih.gov Workflows utilizing tribrid HRMS can enhance the coverage, quality, and speed of metabolite profiling, which is essential for detecting low-abundance metabolites that might be masked by high biological background noise. nih.govacs.org Intelligent data acquisition strategies, such as automatically excluding background ions and performing deep scans, can further promote assay efficiency and expand metabolite coverage. nih.gov
In addition to mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool for analyzing biological samples. studysmarter.co.uk NMR can provide detailed structural information about organic compounds, complementing the data from HRMS to confirm the precise structure of metabolites like this compound. The integration of these advanced platforms is a critical future step for creating a complete and accurate profile of all duloxetine biotransformations. studysmarter.co.ukthermofisher.com
Table 1: Advanced Techniques for Metabolite Profiling
| Technique | Primary Application in Studying this compound | Key Advantages |
|---|---|---|
| Tribrid High-Resolution Mass Spectrometry (HRMS) | Detection and structural elucidation of the metabolite in complex biological matrices. | High sensitivity, in-depth fragmentation (MSⁿ), enhanced coverage of low-abundance metabolites. nih.govacs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Non-invasive structural confirmation of the metabolite. | Provides detailed structural information without sample destruction. studysmarter.co.uk |
| Isotope Dilution Techniques | Accurate quantification of the metabolite in various samples. | High precision and accuracy for concentration measurement. studysmarter.co.uk |
Detailed Investigation of Stereoselective Aspects of this compound Formation and Disposition
Duloxetine is administered as a single enantiomer, (S)-duloxetine. mdpi.com Its metabolism is known to be stereoselective, primarily handled by the cytochrome P450 enzymes CYP1A2 and CYP2D6. mdpi.com The stereochemical nature of these metabolic processes means that the formation and disposition of its metabolites are also likely to be stereoselective. While both enantiomers of duloxetine act as serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors, the (S)-form is reportedly twice as active as the (R)-form. mdpi.comnih.gov
Future research must conduct a detailed investigation into the stereoselective aspects of this compound's formation. This involves determining whether the rate and pathway of its formation are dependent on the stereochemistry of the parent compound. Studies should be designed to compare the metabolic profile resulting from both (S)-duloxetine and (R)-duloxetine to understand if this compound is formed preferentially from one enantiomer. Furthermore, the investigation should clarify if the metabolite itself possesses chiral centers and how its specific stereoisomers are cleared from the body. Given that genetic polymorphisms in enzymes like CYP2D6 can significantly alter the pharmacokinetics of the parent drug, it is crucial to understand how these genetic differences impact the stereoselective production of its metabolites. mdpi.com
Comparative Metabolism of Duloxetine and this compound Across Diverse Animal Species
Preclinical studies often rely on animal models to predict drug metabolism and safety in humans. However, significant species differences in drug metabolism are common. A systematic investigation of duloxetine metabolism in mice revealed 39 distinct metabolites, with notable differences observed when compared to human liver microsomes. nih.govbohrium.com This highlights the necessity of understanding the metabolic fate of duloxetine across various species.
Future research should focus on a comparative analysis of the formation of this compound in diverse animal species commonly used in preclinical research (e.g., mice, rats, rabbits) and compare these findings to human-derived data. nih.govisciii.es Such studies would help to identify which animal model, if any, most accurately recapitulates the human metabolic pathway for this specific metabolite. This information is critical for the proper interpretation of toxicology studies and for extrapolating preclinical findings to humans. For example, while oxidation is a key metabolic pathway in all species, it appears to be most significant in rat liver microsomes and least significant in human liver microsomes, which would directly impact the relative abundance of hydroxylated metabolites. fda.gov
Further Elucidation of Potential Drug-Drug Interactions Involving this compound (Mechanistic Perspective)
The formation of this compound is dependent on the enzymatic activity that metabolizes the parent drug, duloxetine. Duloxetine is metabolized primarily by CYP1A2 and, to a lesser extent, by CYP2D6. fda.govpharmgkb.orgdroracle.ai Therefore, the concentration and formation of its metabolites are susceptible to drug-drug interactions (DDIs) involving these enzymes.
Future mechanistic studies should aim to elucidate how specific inhibitors and inducers of these enzymes affect the levels of this compound. For instance, co-administration of duloxetine with a potent CYP1A2 inhibitor, such as fluvoxamine (B1237835), increases the area under the curve (AUC) of duloxetine by approximately 6-fold. fda.gov This would mechanistically lead to a significant reduction in the formation of downstream metabolites like this compound, as less parent drug is available for oxidation. Similarly, potent inhibitors of CYP2D6 are expected to increase duloxetine concentrations, albeit to a lesser extent than CYP1A2 inhibitors, which would also impact metabolite formation. nih.gov A systematic in vitro investigation using human liver microsomes could quantify the inhibitory potential (Kᵢ) of various drugs on the specific formation pathway of this compound.
Table 2: Mechanistic Basis of Potential Drug-Drug Interactions Affecting this compound Formation
| Interacting Drug Class | Example | Mechanism | Predicted Effect on this compound Formation |
|---|---|---|---|
| Potent CYP1A2 Inhibitors | Fluvoxamine, Ciprofloxacin | Inhibit the primary metabolic pathway of duloxetine, increasing parent drug concentration. fda.govmedscape.com | Decreased formation. |
| Moderate CYP2D6 Inhibitors | Paroxetine, Quinidine | Inhibit a secondary metabolic pathway of duloxetine, increasing parent drug concentration. medscape.com | Decreased formation. |
| CYP1A2 Inducers | Cigarette Smoking | Increase the metabolic rate of duloxetine, decreasing parent drug concentration. nih.gov | Potentially increased formation, depending on pathway kinetics. |
Development of Novel Analytical Standards and Certified Reference Materials for this compound
Accurate and reproducible research into any chemical compound is contingent upon the availability of high-purity analytical standards and certified reference materials (CRMs). For metabolites, these standards are essential for confirming identity via retention time matching in chromatography and for creating accurate calibration curves for quantification. researchgate.net
While standards for major metabolites like 4-Hydroxy Duloxetine are commercially available, the development and certification of a standard for this compound is a prerequisite for advancing research in this area. lgcstandards.com Future efforts must be directed towards the synthesis and purification of this specific compound. Once synthesized, it must be rigorously characterized using techniques like NMR and mass spectrometry to confirm its structure and establish its purity. The availability of a CRM from a reputable source, such as LGC Standards or Toronto Research Chemicals, would enable researchers globally to perform validated quantitative analyses in various biological matrices, ensuring the reliability and comparability of data across different laboratories. lgcstandards.comacs.org
Mechanistic Studies on the Kinetic Parameters of this compound Formation in Specific Tissues
Future research should involve mechanistic studies to determine these parameters. Such studies would typically use in vitro systems, such as human liver microsomes or recombinant human cytochrome P450 enzymes (CYP1A2 and CYP2D6), to isolate the specific metabolic reaction. pharmgkb.orgresearchgate.net By incubating these systems with varying concentrations of duloxetine and quantifying the rate of this compound production, researchers can calculate the Kₘ and Vₘₐₓ for this pathway. nih.gov Furthermore, extending these studies to microsomes from other tissues known for drug metabolism, such as the intestine, could provide a more complete picture of its formation throughout the body. This data is fundamental for developing accurate physiologically-based pharmacokinetic (PBPK) models to predict the metabolite's exposure under various conditions, including in the presence of interacting drugs or in specific patient populations. nih.gov
Q & A
Q. How is N-Methyl 4-Hydroxy Duloxetine synthesized, and what analytical techniques validate its structural integrity?
this compound is synthesized via enzymatic or chemical modification of duloxetine. Key steps include selective oxidation of the naphthyl ring (mediated by CYP2D6/CYP1A2) followed by methylation. Structural validation employs nuclear magnetic resonance (NMR) for stereochemical confirmation and high-performance liquid chromatography (HPLC) with UV detection (230 nm) using chiral columns (e.g., CHIRAL ART Cellulose-C) to resolve enantiomers . Purity is assessed against USP standards for related compounds, ensuring resolution ≥7.4 and tailing factors between 0.8–1.5 .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Reverse-phase HPLC with mass spectrometry (LC-MS/MS) is preferred for quantification in plasma, urine, or tissues. System suitability requires a mobile phase of n-hexane/2-propanol/diethylamine (83:17:0.2) and a flow rate of 1.0 mL/min at 40°C. Detection limits are enhanced using deuterated internal standards (e.g., 4-Hydroxy Duloxetine-d6) to account for interindividual variability in clearance (57–114 L/h) .
Q. What pharmacokinetic properties distinguish this compound from its parent compound, duloxetine?
this compound exhibits delayed absorption (Tmax ~6–10 hours post-dose) and dose-proportional steady-state concentrations. Unlike duloxetine, ~20% is excreted unchanged in feces, with additional glucuronidation (4-hydroxy metabolite) and sulfation (5-hydroxy-6-methoxy metabolite) pathways. Its elimination half-life is prolonged in CYP2D6 poor metabolizers, necessitating population-specific pharmacokinetic modeling .
Advanced Research Questions
Q. How can in vitro models elucidate the metabolic stability of this compound?
Use human liver microsomes (HLMs) or recombinant CYP isoforms (2D6/1A2) to assess oxidative metabolism. Monitor metabolite formation via LC-MS/MS and calculate intrinsic clearance (CLint). Compare kinetic parameters (Km, Vmax) across CYP genotypes to identify polymorphisms affecting bioavailability. Co-incubate with inhibitors (e.g., quinidine for CYP2D6) to confirm isoform specificity .
Q. How should researchers resolve contradictions in reported anxiolytic vs. anxiogenic effects of this compound?
Conduct dose-response studies in validated behavioral assays (e.g., zero maze, open field tests) with rigorous controls for stress induction. Use equivalence testing (not superiority analysis) to statistically define therapeutic similarity. Cross-validate findings with neurochemical assays (e.g., microdialysis for serotonin/norepinephrine levels) to correlate behavior with pharmacodynamic endpoints .
Q. What experimental designs optimize formulation stability studies for this compound?
Apply factorial or fractional factorial designs to test excipient compatibility, pH (3.0–4.0), and storage conditions. Use acid resistance testing (USP 〈711〉) with 0.1 N HCl and dissolution profiling in pH 6.8 buffer. Data mining of historical datasets can identify critical factors (e.g., pellet coating thickness) affecting dissolution lag times (>2 hours) .
Q. How can data mining enhance predictive modeling of this compound’s safety profile in elderly populations?
Aggregate adverse event (AE) data from clinical trials using standardized fields (e.g., SAE incidence, dose duration). Apply machine learning (e.g., random forests) to identify risk factors (e.g., renal impairment, CYP2D6 status). Validate models against post-marketing surveillance databases, prioritizing hepatotoxicity and serotonin syndrome signals .
Q. What methodologies assess the compound’s interaction with neuronal ion channels in pain models?
Use patch-clamp electrophysiology to evaluate state-dependent blockade of voltage-gated Na<sup>+</sup> channels (e.g., Nav1.7). Compare IC50 values of this compound with R-duloxetine in post-incisional pain models. Pair functional assays with molecular docking simulations to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
